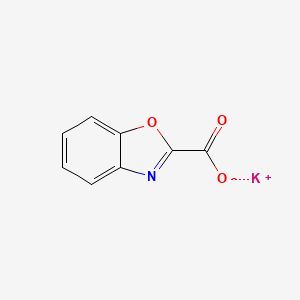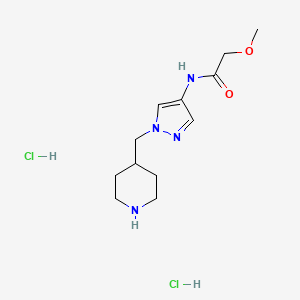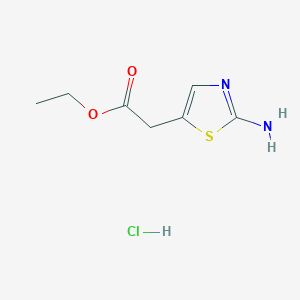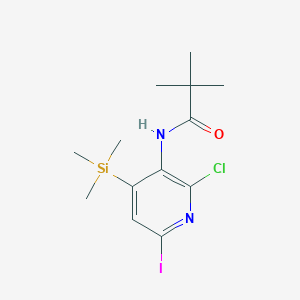![molecular formula C14H12BF3KNO B1428259 Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate CAS No. 2017555-07-4](/img/structure/B1428259.png)
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate
Übersicht
Beschreibung
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is a biomedical compound that has shown efficacy in combating afflictions characterized by aberrant tissue proliferation . It is used extensively in scientific research due to its unique structure, which allows for diverse applications.
Molecular Structure Analysis
The empirical formula of Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is C14H12BF3KNO, and its molecular weight is 317.16 . The SMILES string representation of the molecule is[K+].FB-(F)c1ccc(cc1)C(=O)NCc2ccccc2 . Physical And Chemical Properties Analysis
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is a solid with a melting point of 248-253 °C .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Cross-Coupling with Organic Chlorides : Potassium aryltrifluoroborates have been used in cross-coupling reactions with aryl and heteroaryl chlorides, catalyzed by an oxime-derived palladacycle. This process produces biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).
Carbonylative Cross-Coupling Reactions : A transition-metal-free carbonylative cross-coupling of aryl halides with potassium aryl trifluoroborates has been developed, demonstrating wide applicability and simplicity (Jin & Han, 2015).
Trifluoromethylation and Arylation
Trifluoromethylation of Aryl Iodides : Potassium (trifluoromethyl)trimethoxyborate has been utilized for trifluoromethylation reactions, indicating its role as a CF3 nucleophile in copper-catalyzed processes (Knauber et al., 2011).
Rhodium-Catalyzed Arylation : Potassium vinyltrifluoroborate has shown efficiency in Rh(III)-catalyzed annulations with benzamide derivatives, yielding boron-containing building blocks useful for further chemical transformations (Presset et al., 2013).
Mechanistic Studies and Synthesis
Mechanistic Insights in Synthesis : Research has been conducted on the mechanism of the potassium carbonate promoted condensation between acetoacetate esters and benzaldehyde, offering insights into the reaction pathway and potential applications (Andersh et al., 2013).
Palladium-Catalyzed Decarboxylative Cross-Coupling : Studies have explored the decarboxylative cross-coupling of α-oxocarboxylic acids and their derivatives, including the transformation of potassium aryl trifluoroborates into ketones, amides, and esters (Miao & Ge, 2014).
Spectroscopic Characterization
- Characterization using Spectroscopy : Potassium 2-phenylacetyl-trifluoroborate has been characterized using FT-IR, FT-Raman, and ultraviolet-visible spectroscopies, highlighting its structure and spectral properties (Iramain et al., 2020).
Organometallic Chemistry
- Alkali Metal Complexes and Polymerization Activity : Research on complexes formed with lithium, sodium, and potassium with certain ligands, including potassium (benzylamino)trifluoroborate, has been conducted, revealing their reactivity and potential applications in polymerization (Saunders et al., 2014).
Safety And Hazards
The compound is associated with certain hazards, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .
Eigenschaften
IUPAC Name |
potassium;[4-(benzylcarbamoyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3NO.K/c16-15(17,18)13-8-6-12(7-9-13)14(20)19-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFKKXMPRJFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)







![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)